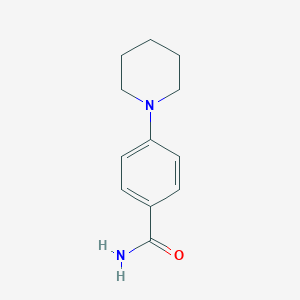

4-(Piperidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOHGVBWZQXRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550329 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10552-10-0 | |

| Record name | 4-(Piperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidin 1 Yl Benzamide and Its Derivatives

General Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of benzamide synthesis. researchgate.net Traditional methods often involve the reaction of a carboxylic acid with an amine, which typically requires activation of the carboxylic acid to enhance its reactivity. researchgate.net

Common activating agents and coupling reagents include:

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov

Phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). nih.gov

These reagents facilitate the conversion of the carboxylic acid into a more reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine. researchgate.net

More recent advancements have focused on developing more environmentally benign and efficient methods. For instance, the use of methoxysilanes as coupling agents in solvent-free conditions has been reported to produce amides in good to excellent yields. nih.govrsc.org Another approach involves the oxidative amidation of aldehydes or benzylamines. researchgate.net

Approaches to Piperidine (B6355638) Ring Incorporation and Functionalization

The piperidine ring is a crucial structural motif, and its incorporation and subsequent functionalization are key to creating diverse derivatives. researchgate.netrsc.org

Piperidine Ring Formation and Incorporation:

Hydrogenation of Pyridines: A common and well-established method for synthesizing the piperidine ring is the hydrogenation of a pre-existing pyridine (B92270) or pyridinium (B92312) ring. researchgate.netmdpi.com This can be achieved using various catalysts, such as rhodium and palladium, under hydrogen pressure. mdpi.comnih.gov

Intramolecular Cyclization: Piperidines can also be formed through various intramolecular cyclization reactions. mdpi.comnih.gov These methods include metal-catalyzed cyclizations, aza-Michael reactions, and radical-mediated amine cyclizations. mdpi.comnih.gov

From Acyclic Precursors: The construction of the piperidine ring from acyclic starting materials is another viable strategy. researchgate.net This often involves multi-step sequences to build the heterocyclic ring system.

Functionalization of the Piperidine Ring: Once the piperidine ring is formed, it can be functionalized at various positions to introduce structural diversity.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the piperidine ring. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at specific positions, with the site-selectivity often controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.govnih.gov

Anodic Oxidation: Anodic oxidation methods have been developed to introduce substituents at the α, β, or γ positions of the piperidine ring. jst.go.jp

Enzymatic Functionalization: A novel two-step strategy combines enzymatic oxidation with radical cross-coupling to introduce a wide variety of substituents onto the piperidine ring. acs.org

Specific Reaction Pathways for 4-(Piperidin-1-yl)benzamide Synthesis

The synthesis of the parent compound, this compound, typically involves the coupling of 4-(piperidin-1-yl)benzoic acid with an amine or the reaction of a 4-halobenzamide with piperidine.

A common synthetic route involves the reaction of 4-methylbenzoic acid with piperidine, followed by amide formation. lookchem.com Another approach is the reaction of substituted benzoic acids with piperidine. researchgate.net For example, the synthesis of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide involves the nitration of 4-(piperidin-1-yl)benzoic acid followed by conversion to the benzamide. smolecule.com

Derivatization Strategies for Structural Analogues

The core structure of this compound can be modified at several positions to generate a library of analogues with potentially diverse biological activities. nih.govoregonstate.edu

Substituent Introduction on the Benzene (B151609) Ring of the Benzamide Moiety

The aromatic ring of the benzamide moiety is a prime target for introducing various substituents to explore structure-activity relationships. nih.gov

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the benzene ring. libretexts.org The order of these reactions is crucial, as the directing effects of existing substituents will influence the position of the incoming group. libretexts.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.

Nucleophilic Aromatic Substitution: In cases where the benzene ring is activated by electron-withdrawing groups, nucleophilic aromatic substitution can be used to introduce nucleophiles. researchgate.net

Modifications and Linkages at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring offers a convenient handle for derivatization.

N-Alkylation and N-Arylation: The piperidine nitrogen can be readily alkylated or arylated using various electrophiles. For instance, an electron-withdrawing substituent linked to the first position of piperidine has been noted as an important feature for certain biological activities. acs.org

Amide and Carbamate Formation: The piperidine nitrogen can react with acylating or carbamoylating agents to form amides and carbamates, respectively. researchgate.net

Functionalization of the Piperidine Ring Carbons

Introducing substituents directly onto the carbon skeleton of the piperidine ring can significantly impact the molecule's three-dimensional shape and biological properties.

C-H Functionalization: As mentioned previously, direct C-H functionalization provides a powerful means to introduce substituents at the C2, C3, and C4 positions of the piperidine ring. nih.govnih.gov The site-selectivity can be controlled by the catalyst and the protecting group on the nitrogen. nih.gov

Functionalization via Precursors: Starting from functionalized piperidine precursors, such as those with hydroxyl or carboxyl groups, allows for a wide range of subsequent modifications. acs.org For example, a recent strategy utilizes enzymes to selectively oxidize C-H bonds on the piperidine ring, creating hydroxyl handles that can then be used in radical cross-coupling reactions to form C-C bonds. acs.org

Introduction of Electron-Donating or Withdrawing Groups: The incorporation of electron-donating groups like methoxy (B1213986) and methyl groups, or electron-withdrawing groups such as halogens, at various positions on the piperidine ring can influence biological activity. acs.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogues hinges on the formation of a carbon-nitrogen bond between the piperidine ring and the phenyl group of the benzamide. Research in this area focuses on fine-tuning reaction parameters to maximize product yield, minimize reaction times, and ensure high selectivity.

Influence of Catalytic Systems

The choice of the metal catalyst and its associated ligand is paramount. Palladium and copper complexes are the most widely used catalysts for N-arylation reactions. tandfonline.com

For palladium-catalyzed reactions (Buchwald-Hartwig amination), the ligand plays a crucial role in the efficiency of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands are often preferred. For instance, in the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) with piperidine, a reaction that forms a similar amide bond, the choice of ligand significantly impacts selectivity and yield. The use of the Xantphos ligand under elevated carbon monoxide pressure favored the formation of a double-carbonylated product, whereas a simple triphenylphosphine (B44618) (PPh3) ligand under atmospheric pressure selectively yielded the desired carboxamide. nih.gov A study on the amidation of bromo-heterocycles found that reducing the amount of a Xantphos-based catalyst system from 5 mol % to 1-2 mol % minimized side reactions and increased the yield of the target N-arylated products from the 57-58% range to 68-84%. researchgate.net

Table 1: Effect of Ligand and Pressure on the Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline with Piperidine nih.gov

| Catalyst (mol%) | Ligand (mol%) | Base | Pressure (bar) | Temperature (°C) | Time (h) | Product Selectivity (Carboxamide vs. Ketoamide) |

| Pd(OAc)₂ (0.5) | Xantphos (1.5) | DBU | 20 | 100 | 0.5 | 5:95 |

| Pd(OAc)₂ (0.5) | PPh₃ (2.0) | DBU | 1 | 80 | 2.0 | 90:10 |

This table illustrates optimization for a related quinoline (B57606) carboxamide synthesis, highlighting the critical role of the ligand and pressure in directing reaction selectivity.

Copper-catalyzed N-arylations (Ullmann-type reactions) represent an older but still relevant method. Optimization in this area often involves screening different ligands to promote the catalyst's activity. For the coupling of piperidine with substituted aryl halides, ligands such as methyl-D-glucopyranoside have been used with a copper powder catalyst in a DMSO-H₂O solvent system, achieving yields of 76–91%. tandfonline.com Another set of conditions employs copper acetate (B1210297) with benzoinoxime as a ligand in DMSO, affording N-arylated piperidines in 82–90% yield. tandfonline.com

Role of Solvents, Bases, and Temperature

The reaction medium, including the solvent and base, is another critical area for optimization.

Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene (B28343) are commonly employed. tandfonline.com The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.

Bases: A variety of inorganic and organic bases are used, with the choice depending on the specific catalytic system and substrates. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium tert-butoxide (t-BuONa). tandfonline.comsemanticscholar.org The base is essential for deprotonating the amine nucleophile and neutralizing the acid generated during the reaction.

Temperature: Reaction temperatures are typically elevated, often ranging from 80 °C to 120 °C, to facilitate the reaction. tandfonline.comresearchgate.net However, the optimal temperature must be determined empirically to balance reaction rate against potential catalyst decomposition and side-product formation.

In a catalyst-free transamidation reaction, a method that can also produce benzamide derivatives, a systematic optimization of solvent and temperature was performed. While various solvents provided moderate yields, conducting the reaction in ethanol (B145695) at a lower temperature of 45 °C resulted in a near-quantitative yield of 99% in just 1.5 hours, demonstrating the profound impact of solvent choice. brieflands.com

Table 2: Optimization of a Catalyst-Free Transamidation Reaction brieflands.com

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dichloromethane | 45 | 12 | 68 |

| Toluene | 80 | 12 | 52 |

| Tetrahydrofuran (THF) | 60 | 12 | 45 |

| Water | 60 | 12 | 58 |

| Ethanol | 45 | 1.5 | 99 |

This table showcases the optimization of a model transamidation reaction, emphasizing the dramatic effect of solvent on yield and reaction time.

Stoichiometry and Reagent Ratios

Adjusting the ratio of reactants and reagents is another key optimization strategy. In the synthesis of a (2-(4-hydroxyphenoxy)phenyl)(piperidin-1-yl)methanone derivative via an oxidation reaction, the ratio of the substrate to the oxidant (PhIO) was systematically varied. A ratio of 1:2 was found to be optimal, providing the highest yield of 72.9%. Increasing the oxidant concentration beyond this point led to a marked increase in by-products and a significant drop in the conversion rate. mdpi.com

Table 3: Influence of Substrate:Oxidant Ratio on the Yield of a Hydroxyphenoxy Benzamide Derivative mdpi.com

| Substrate:PhIO Ratio | Reaction Time (h) | Yield (%) |

| 1:1.2 | 1.5 | 65.4 |

| 1:1.5 | 1.5 | 68.2 |

| 1:2.0 | 1.0 | 72.9 |

| 1:2.5 | 1.0 | 28.2 |

This table demonstrates the optimization of reagent stoichiometry for the synthesis of a related piperidinyl methanone (B1245722) structure.

Through the careful and systematic optimization of these reaction conditions—catalyst, ligand, solvent, base, temperature, and stoichiometry—the synthesis of this compound and its derivatives can be efficiently achieved with high yields and purity, which is essential for their application in further research and development.

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-(Piperidin-1-yl)benzamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. For a related compound, [N-(piperidin-1"-yl) (p-tolyl) methyl] benzamide (B126), the aromatic protons show signals between δ 8.38 and 7.31 ppm. tsijournals.com The amide proton appears as a doublet at δ 6.65-6.57 ppm, and the methine proton as a doublet between δ 6.12 and 5.90 ppm. tsijournals.com The piperidine (B6355638) ring's methylene (B1212753) protons are observed as two merged broad peaks at δ 2.6-2.5 ppm and as multiplets at δ 1.59 and δ 1.45 ppm. tsijournals.com

A detailed ¹H NMR analysis of a substituted derivative, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, reveals a strongly deshielded NH proton signal. ijert.org The NCH2R ethylene (B1197577) proton of this compound appears as a small, narrow peak at δ 3.40 ppm, while a sharp peak at δ 2.52 ppm is attributed to the water of hydration. ijert.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The PubChem database provides ¹³C NMR spectral data for N-(piperidin-1-yl)benzamide. nih.gov For a related benzamide derivative, the carbon signals for the aromatic and amide groups are observed in the downfield region of the spectrum, consistent with their electronic environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. photothermal.comnih.gov

IR spectroscopy is particularly sensitive to polar bonds, making it effective for identifying groups like the carbonyl (C=O) of the amide. photothermal.com In a similar compound, 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, the carbonyl stretching vibration is observed in the range of 1650-1680 cm⁻¹. smolecule.com For 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, the presence of a nitro group is confirmed by peaks at 1547 and 1579 cm⁻¹. ijert.org Asymmetric CH3 and CH2 stretching vibrations are indicated by sharp peaks at 2919, 2940, and 2995 cm⁻¹, while C-C deformations are assigned to the 450-525 cm⁻¹ region. ijert.org

Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds and provides complementary information. photothermal.com In piperidine and 4-methylpiperidine, CH₂ bending vibrations are observed in the range of 1599-423 cm⁻¹ in the FT-IR spectrum and 1622-422 cm⁻¹ in the FT-Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and studying its fragmentation patterns. The molecular weight of N-(piperidin-1-yl)benzamide is 204.27 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular weight with high accuracy. For instance, a derivative, N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, shows a protonated molecular ion peak [M+H]⁺ at m/z 415.11. mdpi.com Analysis of the fragmentation patterns provides valuable information for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, offering insights into its electronic structure and the extent of conjugation. The UV-Vis spectrum of a related compound, 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, shows a primary absorption band between 250-280 nm, which is attributed to π→π* transitions within the substituted benzene (B151609) ring. smolecule.com For 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, the cutoff wavelength is measured at 244 nm, with no significant absorption in the 300–800 nm region. ijert.org

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. For a derivative, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate, XRD analysis revealed a monoclinic crystal system with the space group P21/n. ijert.org The cell dimensions were determined to be a = 8.965(5) Å, b = 19.613(5) Å, c = 11.456(5) Å, and β = 96.989(5)°. ijert.org In another related compound, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring adopts a chair conformation, and the dihedral angle between the piperidine and benzene rings is 31.63 (1)°. scienceopen.com Similarly, for 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, the piperidine ring is in a chair conformation with a dihedral angle of 41.64 (1)° between the piperidine and phenyl rings. who.int

Determination of Precise Molecular Geometry and Bond Parameters

X-ray diffraction studies on derivatives of this compound provide precise measurements of bond lengths and angles. This data reveals a molecular architecture consistent with the hybridization states of the constituent atoms. For instance, in related structures, the geometry around the piperidine nitrogen atom is typically trigonal pyramidal, characteristic of its sp³ hybridization.

The benzamide moiety exhibits bond lengths typical for an aromatic system coupled to an amide group. Computational studies using methods like Density Functional Theory (DFT) on analogous compounds have shown excellent agreement with experimental crystallographic data, with calculated bond lengths often deviating by less than 0.02 Å and bond angles by less than 2°. google.com

Detailed bond parameter data from the crystal structure of a related compound, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, illustrates the typical values expected for the core fragments of this compound. weizmann.ac.il

Table 1: Selected Bond Parameters from a Benzamide-Piperidine Derivative

| Parameter | Atoms Involved | Value (Å or °) | Source Compound |

|---|---|---|---|

| Bond Length | C=O | ~1.231 | 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide google.com |

| Bond Length | Aromatic C-N | ~1.37 - 1.38 | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide google.com |

| Bond Length | Piperidine C-N | 1.460 - 1.523 | 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide weizmann.ac.il |

| Bond Angle | C-N-C (piperidine) | ~111.0 | General value for piperidine derivatives |

| Bond Angle | O=C-N (amide) | ~122.0 | General value for benzamide derivatives |

This interactive table is based on data from crystallographic studies of related derivatives to illustrate expected values.

Analysis of Conformational Preferences of the Piperidine Ring (e.g., Chair Conformation)

Across numerous crystallographic studies of compounds containing the piperidin-1-yl moiety, the piperidine ring consistently adopts a chair conformation. google.comproteopedia.orggoogle.com This is the most stable conformation for a six-membered saturated ring, as it minimizes both angular strain and torsional strain by staggering the C-H bonds on adjacent carbon atoms.

In the crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the piperidine ring's chair conformation is quantitatively described by its puckering parameters. google.com

Table 2: Puckering Parameters for the Piperidine Ring in a Related Structure

| Parameter | Description | Value |

|---|---|---|

| q2 | Total puckering amplitude component 2 | 0.035 (3) Å |

| φ2 | Phase angle of puckering component 2 | 182 (5)° |

| q3 | Total puckering amplitude component 3 | -0.564 (3) Å |

| QT | Total puckering amplitude | 0.565 (3) Å |

Data from the crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. google.com

This analysis confirms a well-defined and stable chair conformation for the piperidine ring within the crystal lattice.

Assessment of Dihedral Angles and Torsion Angles between Molecular Fragments

This angle is not fixed and can vary depending on the specific substituents on the molecule and the intermolecular forces present in the crystal packing. google.com For example, analysis of different derivatives reveals a range of observed dihedral angles:

In 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the dihedral angle between the piperidine and benzene rings is 31.63 (1)° . google.comgoogle.com

In 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, the same dihedral angle is measured to be 41.64 (1)° .

For 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, crystallographic measurements indicate this dihedral angle can range from 28° to 46° . google.com

This variability demonstrates the conformational flexibility around the C(aromatic)-N(piperidine) bond, which can be influenced by the local crystalline environment and the electronic nature of other substituents on the aromatic ring.

Molecular Architecture and Intermolecular Interactions

Crystal Engineering and Supramolecular Chemistry of 4-(Piperidin-1-yl)benzamide Derivatives

Crystal engineering of benzamide (B126) derivatives, including those with a piperidine (B6355638) moiety, leverages predictable non-covalent interactions to design solid-state structures with specific topologies and properties. The piperidine and benzamide groups are effective structural motifs for building complex, self-assembled supramolecular architectures. beilstein-journals.org The formation of these larger structures is guided by a hierarchy of interactions, including robust hydrogen bonds and weaker contacts.

In derivatives like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the piperidine ring acts as a linker between two benzene (B151609) rings. The crystal packing is primarily directed by hydrogen bonding involving water molecules, which results in a sheet-like structure. evitachem.com This demonstrates how the inherent chemical information within the molecules guides their assembly into organized, multi-molecular systems. The study of such systems is central to supramolecular chemistry, which explores chemistry beyond the individual molecule. beilstein-journals.org

Analysis of Hydrogen Bonding Networks in the Solid State (e.g., O-H⋯N, N-H⋯O, C-H⋯O interactions)

Hydrogen bonds are the principal directional forces responsible for the molecular assembly in this compound derivatives. The amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust intermolecular connections.

In the crystal structures of monohydrated derivatives, such as 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate and its 4-chloro analogue, water molecules play a critical role in the hydrogen-bonding network. iucr.orgnih.gov They act as bridges, connecting molecules through a variety of interactions. For instance, the water molecule can donate hydrogen bonds to the carbonyl oxygen (O-H⋯O) and the piperidine nitrogen (O-H⋯N), while its oxygen atom accepts a hydrogen bond from the amide N-H group (N-H⋯O). iucr.orgnih.gov These interactions often lead to the formation of one-dimensional or double-stranded chains. iucr.orgnih.govwho.int

Weak C-H⋯O hydrogen bonds are also consistently observed, further stabilizing the crystal lattice. iucr.orgnih.gov In the structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net The properties of these hydrogen bonds can be investigated in detail using computational methods like Car–Parrinello molecular dynamics (CPMD), which provides insight into the dynamics of the proton bridge. mdpi.com

Table 1: Hydrogen-Bond Geometry (Å, °) in 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide researchgate.net Cg is the centroid of the C1–C6 benzene ring.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O1 | 0.84(4) | 2.12(4) | 2.897(4) | 154(4) |

| C6—H6···O1 | 0.93 | 2.40 | 3.294(5) | 160 |

Investigation of Weak Non-Covalent Interactions (e.g., C-H···π, π-π Stacking)

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in the crystal packing of this compound derivatives. These include C-H···π and π-π stacking interactions.

C-H···π interactions involve a C-H bond, often from the piperidine or phenyl ring, acting as a weak hydrogen bond donor to the electron-rich π-face of a neighboring benzene ring. ucl.ac.uk In the crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, adjacent hydrogen-bonded chains are linked by C—H⋯π interactions, which contributes to the formation of layers. researchgate.net

These layers are further connected by offset π–π stacking interactions between the benzene rings of adjacent molecules. researchgate.net This type of interaction, where the aromatic rings are parallel but displaced, is common and helps to minimize electrostatic repulsion. The intercentroid distance for this interaction was measured to be 3.927 (3) Å. researchgate.net In other related benzamide structures, π-π stacking of aromatic rings is also a key feature of the supramolecular assembly. iucr.org

Influence of Molecular Packing on Bulk Crystal Structures

The collective effect of the hydrogen bonds and weaker non-covalent interactions determines the final three-dimensional crystal packing. The conformation of the molecule, particularly the dihedral angle between the piperidine and benzamide moieties, is a crucial parameter influencing how the molecules fit together.

In many derivatives, the piperidine ring adopts a stable chair conformation. iucr.orgnih.govresearchgate.netiucr.org The dihedral angle between the mean plane of this piperidine ring and the plane of the benzene ring varies depending on the substituents and the crystal environment. For example, it is 31.63 (1)° in 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate and 41.64 (1)° in the 4-chloro analogue. iucr.orgnih.gov In 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, this angle is larger at 63.0 (3)°. researchgate.net These conformational differences directly impact the efficiency of the molecular packing.

The interplay of these factors leads to diverse supramolecular structures. For instance, the combination of N-H⋯O and C-H⋯O hydrogen bonds can create chains, while C-H···π and π-π interactions link these chains into sheets and, ultimately, a stable three-dimensional framework. researchgate.net

Table 2: Selected Crystallographic Data for a this compound Derivative Data for 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate iucr.org

| Parameter | Value |

|---|---|

| Chemical formula | C₁₅H₂₂N₂O·H₂O |

| Formula weight | 264.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.8504 (17) |

| b (Å) | 6.8243 (6) |

| c (Å) | 15.0070 (18) |

| β (°) | 98.653 (4) |

| Volume (ų) | 1503.6 (3) |

Computational and Theoretical Investigations

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics and geometric parameters of 4-(Piperidin-1-yl)benzamide.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly used for these calculations.

Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the piperidine (B6355638) ring typically adopts a chair conformation, which is its most stable form. The orientation of the piperidine and benzamide (B126) groups relative to each other is a key aspect of its structure.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy. This comparison helps to confirm the optimized molecular structure and assign specific vibrational modes to the observed spectral bands. For instance, the characteristic vibrational modes for the C=O stretching, N-H stretching of the amide group, and various vibrations of the benzene (B151609) and piperidine rings can be precisely calculated. A scaling factor is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and basis set limitations.

Table 1: Selected Calculated Vibrational Frequencies for this compound using DFT

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H Asymmetric Stretch | 3508 |

| Amide | N-H Symmetric Stretch | 3395 |

| Benzene Ring | C-H Stretch | 3100-3000 |

| Piperidine Ring | CH₂ Asymmetric Stretch | 2945 |

| Piperidine Ring | CH₂ Symmetric Stretch | 2855 |

| Amide | C=O Stretch | 1680 |

| Amide | N-H Bending | 1625 |

| Benzene Ring | C=C Stretch | 1600-1450 |

| --- | C-N Stretch | 1315 |

Ab initio Hartree-Fock (HF) methods represent another tier of quantum mechanical calculations used to study this compound. While generally considered less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations are valuable for providing a fundamental understanding of the electronic structure. They are often used as a starting point for more advanced computational methods. The results from HF calculations, such as optimized geometry and electronic properties, can be compared with those from DFT to assess the impact of electron correlation on the molecular system.

Conformational Analysis through Molecular Mechanics and Quantum Chemical Calculations

The flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting it to the benzamide group mean that this compound can exist in multiple conformations. Conformational analysis is crucial for identifying the most stable conformers and understanding the energy landscape of the molecule.

Molecular Mechanics: This approach uses classical physics to model the energy of different conformations. It is computationally less demanding and suitable for scanning a wide range of possible structures to identify low-energy conformers.

Quantum Chemical Calculations: Following an initial scan with molecular mechanics, quantum chemical methods like DFT are used to perform more accurate geometry optimizations and energy calculations for the identified low-energy conformers. This two-step process allows for a thorough exploration of the conformational space and a reliable determination of the global minimum energy structure.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes at a given temperature. These simulations provide insights into the stability of different conformers and the flexibility of the molecular structure. They can reveal how the molecule behaves in a simulated environment, such as in a solvent, and can help to understand the transitions between different conformational states.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in the crystalline state of this compound. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

This analysis allows for the identification of significant interactions, such as hydrogen bonds (e.g., N-H···O) and other weaker contacts like C-H···O and H···H interactions, which govern the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, showing the proportion of the surface involved in each type of interaction.

In Silico Prediction of Spectroscopic Parameters and Electronic Transitions

Computational methods are also used to predict various spectroscopic properties of this compound.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predicted chemical shifts are then compared with experimental data to aid in the assignment of signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. This information helps in understanding the electronic structure and the nature of the chromophores within the molecule. The analysis of the molecular orbitals involved (e.g., HOMO and LUMO) provides further insight into these electronic transitions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Specific Substituent Effects with Biological Activities

The biological activity of 4-(Piperidin-1-yl)benzamide derivatives can be significantly altered by introducing various substituents onto the molecule's core structure. The nature and position of these functional groups can modulate potency, selectivity, and pharmacokinetic profiles.

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can affect a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. mdpi.com

In pharmacology, adding halogen atoms can improve how well a drug molecule fits into its molecular receptor. mdpi.com It also increases the molecule's hydrophobicity, which can enhance its ability to pass through biological membranes. mdpi.comnih.gov For instance, research on a novel peptide drug demonstrated that adding para-bromo and para-chloro groups significantly improved its permeability across the blood-brain barrier in vitro. nih.gov The addition of a fluorine atom has been shown to enhance the potency of certain inhibitors by more than 50-fold. nih.gov

In studies of benzamide (B126) derivatives, specific halogen substitutions have been linked to improved biological activity. For example, in a series of compounds designed for fungicidal activity, derivatives with a 2-fluoro (2-F) substituent on the benzene (B151609) ring demonstrated superior inhibitory activity against the tested fungi compared to other compounds. nih.gov

Table 1: Effect of Halogenation on Biological Activity

| Compound Series | Halogen Substituent | Position | Observed Effect |

|---|---|---|---|

| Peptide Analogs | Chloro, Bromo | para- | Enhanced blood-brain barrier permeability nih.gov |

| Indole-based Inhibitors | Fluorine | 4- | >50-fold enhancement in potency nih.gov |

The introduction of alkyl, nitro, and carboxyl groups can profoundly influence the biological activity of this compound analogues by altering their electronic, steric, and hydrophilic/hydrophobic properties.

Research has shown that nitro-substituted benzamide derivatives can exhibit potent anti-inflammatory activities. nih.gov In one study, certain nitro benzamides demonstrated high inhibitory capacity against nitric oxide (NO) production in macrophages, with IC₅₀ values as low as 3.7 µM. nih.gov Molecular docking analyses suggested that an optimal number and orientation of nitro groups contributed to more efficient binding to the inducible nitric oxide synthase (iNOS) enzyme. nih.gov Furthermore, studies on antiplasmodial compounds revealed that nitro-substituted derivatives were generally more active than their corresponding amino analogues. mdpi.com

Alkyl and Carboxyl Groups: Alkyl groups are typically introduced to increase lipophilicity, which can enhance membrane permeability and oral absorption. The size and branching of the alkyl chain can also provide steric bulk that may improve selectivity for a specific biological target. Carboxyl groups (-COOH), on the other hand, are often used to increase hydrophilicity and aqueous solubility. mdpi.com The acidic nature of the carboxyl group can also be crucial for forming key interactions, such as salt bridges, with positively charged residues (e.g., lysine or arginine) in a target protein's binding site.

Table 2: Influence of Nitro and Other Groups on Biological Activity

| Compound Series | Functional Group | Key Findings | Reference Activity |

|---|---|---|---|

| Nitro Benzamides | Nitro (NO₂) | Significant inhibition of NO production; suppression of COX-2, IL-1β, and TNF-α expression. nih.gov | Anti-inflammatory |

| Oxadiazoles | Nitro (NO₂) | More active against P. falciparum than corresponding amino compounds. mdpi.com | Antiplasmodial |

Analysis of Scaffold Modifications and Resulting Pharmacological Profiles

One approach involves a pharmacophore-hybridization strategy. For example, researchers combined the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure with an acrylic acid derivative to create a new series of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. nih.gov This scaffold modulation led to the identification of compounds that could inhibit NLRP3-dependent pyroptosis and the release of the inflammatory cytokine IL-1β in human macrophages. nih.gov

Another example of scaffold modification involves altering the point of attachment on the piperidine (B6355638) ring. Studies on N-(piperidin-4-yl)benzamide derivatives, where the benzamide group is attached to the nitrogen of the piperidine via a linker at position 4, have been conducted. nih.gov In this case, the design and synthesis of novel derivatives led to the discovery of compounds that act as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which are implicated in cancer. nih.gov Specific compounds from this series showed significant inhibitory bioactivity in HepG2 cancer cells, with IC₅₀ values as low as 0.12 µM, and were found to promote tumor cell apoptosis. nih.gov

Application of Bioisosterism in the Design of this compound Analogues

Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a widely used tactic in drug design to enhance potency, improve selectivity, alter metabolism, or reduce toxicity. researchgate.netuniroma1.itnih.gov

In the context of benzamide derivatives, the amide bond itself is a frequent target for bioisosteric replacement to improve metabolic stability and other pharmacokinetic properties. nih.gov Several amide bioisosteres have been explored:

Heterocycles: Rings such as 1,2,3-triazoles, oxadiazoles, and tetrazoles are recognized as effective amide surrogates. nih.govmdpi.com For instance, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were designed using a bioisosteric approach, leading to compounds with good fungicidal and larvicidal activities. nih.govresearchgate.net

Thioamides and Selenoamides: Replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) alters the hydrogen bonding capacity and lipophilicity. The thioamide NH bond is more acidic and a better hydrogen bond donor than its amide counterpart. mdpi.com

Sulfonamides: The sulfonamide group can serve as a bioisostere for the amide group, often increasing hydrophobicity and solubility while maintaining a similar hydrogen bond interaction pattern. mdpi.com Research has indicated that benzamide compounds substituted with a sulfonyl group (SO₂) may exhibit higher biological activity than those with only a carbonyl group (C=O). cyberleninka.ru

This strategy has been successfully applied to design novel compounds based on benzamide scaffolds. In one research effort, the trifluoromethyl group in a lead compound was replaced with a pyridine (B92270) ring, a bioisosteric modification that led to the development of new pesticides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.commdpi.com These models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are critical for bioactivity.

For compounds containing piperidine and benzamide moieties, various QSAR models have been developed. These studies typically involve calculating a wide range of molecular descriptors that capture the physicochemical, topological, and geometrical properties of the molecules. mdpi.comresearchgate.net

Commonly used techniques in QSAR studies of piperidine derivatives include:

Multiple Linear and Non-linear Regression (MLR/MNLR): These methods are used to build models that correlate biological activity with descriptors such as hydrogen bond donors, polarizability, surface tension, and topological diameter. mdpi.com

3D-QSAR: Techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) provide three-dimensional insights. nih.gov For example, a 3D-QSAR study on CCR5 antagonists highlighted the importance of features like relative negative charge, molecular volume, and specific spatial dimensions for binding affinity. nih.gov

Machine Learning Algorithms: More advanced methods like k-nearest neighbors (kNN), support vector machines (SVM), and random forest (RF) are increasingly used to handle complex, non-linear relationships between structure and activity. mdpi.com

These models undergo rigorous validation to ensure their predictive power. mdpi.comnih.gov The insights gained from QSAR analyses help guide the rational design of more potent and selective analogues of this compound for various therapeutic targets. researchgate.net

In Vitro Biological Activity Profiling and Mechanistic Investigations

Antineoplastic and Cell Cycle Modulation Activities

Derivatives of 4-(Piperidin-1-yl)benzamide have demonstrated notable effects on cancer cells in laboratory settings, influencing cell viability, response to low oxygen conditions, programmed cell death, and cell cycle progression.

Cytotoxicity Evaluation Against Cancer Cell Lines (e.g., HepG2 cells)

Several novel N-(piperidin-4-yl)benzamide derivatives have been synthesized and evaluated for their antitumor activities. In particular, certain derivatives have shown significant inhibitory bioactivity in HepG2 human liver cancer cells. For instance, compounds identified as 10b and 10j in one study exhibited potent cytotoxicity with IC50 values of 0.12 and 0.13 μM, respectively. nih.govresearchgate.net Another derivative, designated as compound 47, also showed powerful biological activity against HepG2 cells, with an IC50 value of 0.25 μM. researchgate.netnih.gov Further studies with a derivative labeled as 5h demonstrated growth inhibitory activity not only in HepG2 cells (IC50 of 2.57 μM) but also in other cancer cell lines including A549 (lung), HT-29 (colon), Hep3B (liver), PLC/PRF5 (liver), SMMC-7721 (liver), HeLa (cervical), and A375 (skin) cells. researchgate.net The anti-proliferative effects of these compounds have been further substantiated by colony formation assays. researchgate.net

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 10b | HepG2 | 0.12 | nih.govresearchgate.net |

| 10j | HepG2 | 0.13 | nih.govresearchgate.net |

| 47 | HepG2 | 0.25 | researchgate.netnih.gov |

| 5h | HepG2 | 2.57 | researchgate.net |

| A549 | 5.48 | ||

| HT-29 | 30.04 | ||

| Hep3B | 2.76 | ||

| PLC/PRF5 | 4.26 | ||

| SMMC-7721 | 29.66 | ||

| HeLa | 18.86 | ||

| A375 | 10.21 |

Modulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Hypoxia-inducible factor-1 (HIF-1) is a critical regulator of cellular adaptation to low oxygen environments, which are common in solid tumors. nih.gov Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of HIF-1 pathways. nih.govsmolecule.com Specifically, compounds 10b and 10j were found to induce the expression of the HIF-1α protein. nih.govresearchgate.net The activation of HIF-1 can, in turn, influence downstream target genes that are involved in various cellular processes, including cell survival and proliferation. nih.gov

Induction of Apoptosis (e.g., Upregulation of Cleaved Caspase-3)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3. nih.gov Studies have shown that N-(piperidin-4-yl)benzamide derivatives can induce apoptosis in cancer cells. For example, compounds 10b and 10j were observed to upregulate the expression of cleaved caspase-3, a proteolytically activated form of the enzyme, thereby promoting tumor cell apoptosis. nih.govresearchgate.netsmolecule.com Similarly, compound 5h was also found to enhance the expression of cleaved caspase-3, leading to the apoptosis of cancer cells. researchgate.net

Regulation of Cell Cycle Proteins (e.g., Cyclin B1, p-Rb, p21, p53, Rb)

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. nih.govnih.gov Key proteins that control the progression through different phases of the cell cycle include cyclins and retinoblastoma protein (Rb). mdpi.commdpi.com The tumor suppressor protein p53 plays a critical role in halting the cell cycle in response to cellular stress, often by activating the cyclin-dependent kinase inhibitor p21. nih.govnih.gov

Research has demonstrated that N-(piperidine-4-yl)benzamide derivatives can modulate the expression of these critical cell cycle proteins. nih.gov Specifically, a derivative known as compound 47 was shown to inhibit the expression of Cyclin B1 and the phosphorylated form of Rb (p-Rb). researchgate.netnih.gov Concurrently, it enhanced the expression of p21, p53, and the unphosphorylated form of Rb. researchgate.netnih.gov This modulation of cell cycle proteins suggests that the antitumor activity of these compounds may be mediated, at least in part, by inducing cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov

| Compound | Protein | Effect | Reference |

|---|---|---|---|

| 47 | Cyclin B1 | Inhibited Expression | researchgate.netnih.gov |

| p-Rb | Inhibited Expression | ||

| p21 | Enhanced Expression | ||

| p53 | Enhanced Expression | ||

| Rb | Enhanced Expression |

Modulation of Kinase Activity (e.g., Phospho-AMPK, JNK3 Inhibition)

Kinases are enzymes that play a pivotal role in cell signaling by adding phosphate (B84403) groups to other proteins. Dysregulation of kinase activity is frequently observed in cancer. AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, and its activation can lead to the inhibition of cell growth and proliferation. aging-us.com The c-Jun N-terminal kinases (JNKs) are involved in stress responses and can contribute to either cell survival or apoptosis depending on the context. nih.gov

Studies have revealed that N-(piperidine-4-yl)benzamide derivatives can influence kinase activity. Compound 47 was found to enhance the expression of phospho-AMPK, the activated form of AMPK, suggesting an impact on cellular metabolism and growth signaling. researchgate.netnih.gov While direct inhibition of JNK3 by this compound itself is not specified, the broader class of piperidine-containing compounds has been explored for JNK inhibition. nih.gov

Enzyme Inhibition Studies (e.g., Histone Deacetylases (HDACs), Aldoketo Reductase 1C3 (AKR1C3))

In addition to their effects on cell signaling pathways, derivatives of this compound have been investigated for their ability to inhibit specific enzymes that are relevant to cancer biology.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. researchgate.net Inhibition of HDACs can lead to the re-expression of tumor suppressor genes and is a validated strategy in cancer therapy. While the provided data does not directly link this compound to HDAC inhibition, the development of dual inhibitors targeting enzymes like HDACs is an active area of research. researchgate.net

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development and progression of certain cancers, including prostate and breast cancer, due to its role in steroid hormone metabolism. bbk.ac.uknih.govfrontiersin.org Consequently, inhibitors of AKR1C3 are of significant interest as potential therapeutic agents. bbk.ac.uknih.gov Research has led to the development of potent and selective non-carboxylate inhibitors of AKR1C3 based on a (piperidinosulfonamidophenyl)pyrrolidin-2-one scaffold, demonstrating that piperidine-containing structures can be effective in targeting this enzyme. bbk.ac.uk

Receptor Binding and Ligand Affinity Assessments

The piperidine (B6355638) and benzamide (B126) moieties are common structural features in a vast array of pharmacologically active compounds designed to interact with central nervous system receptors. However, specific in vitro binding assays and ligand affinity data for the unmodified parent compound, this compound, are not widely reported in the reviewed scientific literature. Research has predominantly focused on more complex derivatives.

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4)

There is no specific binding affinity data (e.g., Kᵢ values) available in the reviewed literature for this compound at the dopamine D2, D3, or D4 receptor subtypes. While numerous benzamide derivatives have been synthesized and evaluated for their affinity to these receptors, often showing promise for the treatment of various CNS disorders, the activity of the parent compound itself is not characterized in the provided search results.

Serotonin (B10506) Receptor Modulatory Effects (5-HT1A, 5-HT2A)

Direct modulatory effects and binding affinities of this compound at the serotonin 5-HT1A and 5-HT2A receptors have not been detailed in the available research. The benzamide scaffold is a key component of many ligands targeting the serotonergic system, but specific quantitative data for this particular compound is absent from the reviewed literature.

Cannabinoid Receptor 1 (CB1) Ligand Interactions

Investigations into the interaction of this compound with the Cannabinoid Receptor 1 (CB1) have not yielded specific binding data in the reviewed sources. The development of CB1 receptor ligands often involves complex molecules, and while some may contain a benzamide or piperidine group, the specific activity profile of this compound remains uncharacterized.

Sigma Receptor Subtype Affinity (σ1, σ2)

While various benzamide and piperidine derivatives have been designed and tested as high-affinity ligands for sigma receptor subtypes (σ₁ and σ₂), specific binding data for this compound is not available in the reviewed scientific literature. The research in this area focuses on substituted analogues to achieve high affinity and selectivity.

Opioid Receptor Agonist/Antagonist Activity (e.g., δ Opioid Receptor)

There is no evidence in the reviewed literature detailing the agonist or antagonist activity of this compound at the δ-opioid receptor or other opioid receptor subtypes. The field has seen the development of potent δ-opioid agonists based on related, but more complex, chemical structures.

Antiviral Properties and Mechanisms of Action

The direct antiviral activity of this compound has not been specifically reported in the reviewed literature. However, the broader class of piperidine-containing compounds is an area of active research in the development of new antiviral agents. smolecule.com Studies have shown that certain derivatives of related compounds, such as 4-(piperidin-4-ylmethyl)benzamide (B1313318), have been investigated for their potential inhibitory effects against viruses like influenza and SARS-CoV-2. smolecule.com These investigations typically involve synthesizing and testing a series of derivatives to identify structures with significant inhibitory activity against viral proteins or processes. smolecule.com The piperidine moiety is often utilized as a key building block in the synthesis of compounds for antiviral drug discovery. smolecule.com

Inhibition of Viral Entry and Replication (e.g., Influenza, SARS-CoV-2, Ebola, Marburg Viruses)

Derivatives of this compound have been identified as potential antiviral agents. Specifically, 4,4-disubstituted N-benzyl piperidines, which are structurally related to this compound, have demonstrated inhibitory effects against the H1N1 influenza virus. smolecule.com Further research has explored the potential of such derivatives as inhibitors of SARS-CoV-2. smolecule.com The piperidine moiety is a known component in the synthesis of various antiviral drugs, underscoring the potential of this chemical class in antiviral research. smolecule.com

| Compound/Derivative | Virus | Reported Activity |

| 4,4-disubstituted N-benzyl piperidines | H1N1 Influenza | Significant inhibitory effects. smolecule.com |

| 4-(Piperidin-4-ylmethyl)benzamide derivatives | SARS-CoV-2 | Investigated for inhibitory potential. smolecule.com |

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal Activity)

The this compound scaffold and its analogs have been the subject of extensive research for their antimicrobial properties.

Antibacterial Activity: Several studies have highlighted the antibacterial potential of benzamide derivatives containing a piperidine moiety. For instance, certain 4-(1H-benzimidazol-2-yl)benzamides with piperidine substitutions have shown notable activity. nih.gov One such compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of a piperidine ring is often associated with enhanced antibacterial effects. researchgate.net In some cases, copper complexes of newly synthesized benzamide derivatives, including those with a piperidin-1-yl group, have demonstrated better antibacterial activity than the free ligands and even standard antibiotics like ampicillin (B1664943) against a range of bacteria. tsijournals.com

Antifungal Activity: Significant antifungal activity has also been observed in derivatives of this compound. Certain 4-(1H-benzimidazol-2-yl)benzamides displayed potent antifungal effects, with MIC values of 3.12 µg/mL, which are comparable to the standard antifungal drug fluconazole. nih.gov Furthermore, novel 1,2,4-oxadiazole (B8745197) derivatives incorporating a piperidine structure have shown promising results against soybean rust (Phakopsora pachyrhizi). sioc-journal.cn For example, N-(1-benzoylpiperidin-4-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide exhibited a 95% inhibition rate at a concentration of 3.13 mg/L. sioc-journal.cn

| Compound Class | Microorganism | Key Finding |

| 4-(1H-benzimidazol-2-yl)benzamides | Staphylococcus aureus, MRSA | MIC value of 6.25 µg/mL for a specific derivative. nih.gov |

| 4-(1H-benzimidazol-2-yl)benzamides | Fungi | MIC values of 3.12 µg/mL, comparable to fluconazole. nih.gov |

| 1,2,4-Oxadiazole derivatives with piperidine | Phakopsora pachyrhizi | Up to 98% inhibition at 3.13 mg/L for a specific derivative. sioc-journal.cn |

| Copper complexes of benzamide derivatives | Various bacteria | Exhibited better activity than free ligands and ampicillin. tsijournals.com |

Cholinesterase Inhibition Potential

Derivatives of this compound have emerged as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their anti-AChE activity. mui.ac.irnih.gov One compound from this series, featuring a fluorine atom at the ortho position, demonstrated an exceptionally low IC50 value of 13 ± 2.1 nM, indicating potent inhibition. mui.ac.irnih.gov Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific substitutions significantly enhanced AChE inhibitory activity, with one compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, having an IC50 of 0.56 nM. nih.gov This compound was also found to be highly selective for AChE over butyrylcholinesterase (BuChE). nih.gov

| Compound Series | Enzyme | Most Potent Derivative | IC50 Value |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Compound 5d (ortho-fluoro substituted) | 13 ± 2.1 nM mui.ac.irnih.gov |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | Compound 21 | 0.56 nM nih.gov |

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives | Acetylcholinesterase (AChE) | Compound 4e (m-Fluoro) | 7.1 nM researchgate.net |

Other Pharmacological Explorations

The versatile this compound scaffold has been explored for a multitude of other pharmacological activities.

Anxiolytic Activity : A related compound, ELB139 [1-(4-chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on], has demonstrated anxiolytic effects in animal models. nih.gov This activity is believed to be mediated through its interaction with the benzodiazepine (B76468) binding site of the GABAA receptor. nih.gov

Antipsychotic Activity : Benzamide derivatives are known to possess antipsychotic properties. scienceopen.com Certain (aminomethyl)benzamides with a piperidine moiety have shown notable affinity for dopamine D2 receptors, which is a key target for antipsychotic drugs. acs.org

Analgesic Activity : Piperidine derivatives have been investigated for their pain-relieving effects. scienceopen.com Some spirocyclic benzamide derivatives containing a piperidine ring are potent delta opioid receptor agonists, a target for novel analgesics. nih.gov

Anti-inflammatory Activity : Derivatives of this compound have shown potential as anti-inflammatory agents. For instance, a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative exhibited potent in vivo anti-inflammatory activity, even more so than ibuprofen (B1674241) in a xylene-induced ear edema model in mice. researchgate.net This effect was linked to the inhibition of nitric oxide and TNF-α production. researchgate.net

Antihypertensive Activity : The potential for antihypertensive effects has been noted in the broader class of piperidine-containing compounds. google.com

Antimalarial Activity : A series of N-(4-piperidinyl)benzamides have been designed and evaluated as antimalarial agents, showing in vitro activity against Plasmodium falciparum at submicromolar concentrations. nih.gov The piperidine scaffold is a component of interest in the development of new antimalarial drugs. smolecule.com

Antitubercular Activity : The piperidine and benzamide moieties are found in compounds investigated for their potential against tuberculosis.

Antidiabetic Activity : The piperidine moiety is present in the well-known antidiabetic drug alogliptin. mdpi.com Derivatives of N-(piperidine-4-yl)benzamide are considered key pharmacophores for GPR119 agonists, which can enhance insulin (B600854) secretion and are being explored as potential antidiabetic agents. mdpi.comconnectjournals.com

Neuroprotective Activity : The neuroprotective effects of piperine, an N-acylpiperidine, have been documented. researchgate.net Additionally, ligands for the sigma-1 receptor, which include N-(1-benzylpiperidin-4-yl) phenylacetamide analogues, have shown neuroprotective potential. nih.govresearchgate.net

Anti-fatigue Activities : While direct studies on this compound for anti-fatigue effects are not prominent, the diverse central nervous system activities of related piperidine compounds suggest a broad potential for neurological modulation.

Preclinical in Vivo Efficacy and Proof of Concept Studies

Evaluation of Pharmacological Activity in Relevant Animal Models (e.g., Skin Inflammation)

No studies were found that evaluated the pharmacological activity of 4-(Piperidin-1-yl)benzamide in animal models of skin inflammation. While derivatives have been investigated for their potential to reduce skin inflammation, data on the parent compound is not available. For instance, a derivative, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, was shown to reduce IL-17 levels and skin inflammation in a preclinical animal model. acs.org However, this is a structurally distinct molecule.

Assessment of Anticancer Efficacy in Tumor Xenograft Models

There is no published research assessing the anticancer efficacy of this compound in tumor xenograft models. The scientific literature does contain studies on various benzamide (B126) derivatives in cancer models. For example, radioiodinated benzamides have been screened for their ability to image human prostate tumors in nude mice bearing DU-145 xenografts. aacrjournals.org Another study on N-(piperidin-4-yl)benzamide derivatives identified compounds with inhibitory bioactivity in HepG2 cells, which led to the induction of apoptosis. nih.govresearchgate.net Additionally, an indole (B1671886) derivative, NiK-12192 [4-(5,6-dichloro-1H-indol-2-yl)-3-ethoxy-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzamide], was found to inhibit the formation of spontaneous metastases in a lung carcinoma xenograft model. nih.gov These findings, however, are specific to the derivatives and cannot be extrapolated to this compound itself.

Rational Drug Design and Lead Compound Development

4-(Piperidin-1-yl)benzamide as a Template for Novel Therapeutic Agents

The this compound core structure is a recurring motif in a multitude of biologically active compounds. The piperidine (B6355638) ring, a ubiquitous six-membered heterocycle in medicinal chemistry, provides a robust scaffold that can be functionalized to modulate a compound's physicochemical properties, such as lipophilicity and basicity, which in turn influence its pharmacokinetic profile. mdpi.comtandfonline.com The benzamide (B126) portion of the molecule offers sites for chemical modification that can significantly impact a compound's interaction with its biological target. This inherent versatility makes this compound and its close analogs an exemplary template for the generation of compound libraries aimed at screening for novel therapeutic activities. smolecule.com

The utility of this scaffold is evident in its application across diverse therapeutic targets. For instance, derivatives of 4-(piperidin-4-ylmethyl)benzamide (B1313318) have been investigated for their potential as anticancer agents, with research focusing on their ability to modulate critical cellular pathways. smolecule.com Furthermore, the structural framework of benzamide-piperidine has been instrumental in the development of agents targeting the central nervous system, including compounds with potential applications in pain management and neurodegenerative diseases. smolecule.comnih.gov The adaptability of the this compound template allows medicinal chemists to systematically explore the chemical space around this core structure, leading to the identification of lead compounds with desirable pharmacological properties for a wide range of diseases.

Application of Ligand-Based and Structure-Based Drug Design Approaches

The development of therapeutic agents derived from the this compound template has been significantly advanced by the application of both ligand-based and structure-based drug design strategies. iaanalysis.com These computational methodologies provide invaluable insights that guide the synthesis and optimization of new chemical entities.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown or poorly characterized. iaanalysis.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands for a particular target, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for biological activity. For benzamide-piperidine derivatives, LBDD can be used to identify key structural motifs, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers, that are crucial for their interaction with a given target. This information can then be used to design new molecules with enhanced potency and selectivity. mdpi.com

Structure-Based Drug Design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein has been elucidated, typically through techniques like X-ray crystallography or NMR spectroscopy. iaanalysis.com SBDD allows for a more direct and rational approach to drug design by visualizing the binding site of the target. Molecular docking simulations, a key component of SBDD, can predict the binding orientation and affinity of a ligand within the target's active site. nih.gov This enables the design of molecules that form optimal interactions with key amino acid residues, thereby maximizing potency. For example, in the design of inhibitors for specific kinases, SBDD can be used to tailor benzamide-piperidine derivatives to fit precisely into the ATP-binding pocket of the enzyme. nih.govsci-hub.se The integration of both LBDD and SBDD approaches often leads to a more efficient and successful drug discovery campaign. mdpi.com

Optimization of Potency and Selectivity for Specific Biological Targets

A critical aspect of lead compound development is the optimization of its potency and selectivity towards a specific biological target. The this compound scaffold provides a versatile platform for systematic structural modifications aimed at achieving these goals. Through iterative cycles of design, synthesis, and biological evaluation, researchers can fine-tune the pharmacological profile of these compounds.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. By systematically altering different parts of the molecule—the benzamide ring, the piperidine moiety, and any linking atoms—and assessing the impact on biological activity, a detailed understanding of the SAR can be established. For example, in the development of anaplastic lymphoma kinase (ALK) inhibitors, modifications to the benzamide ring of a lead compound, such as the introduction of fluoro substituents, were found to be well-tolerated and maintained low cellular toxicity. sci-hub.se Similarly, substitutions on the piperidine ring were shown to be crucial for metabolic stability. sci-hub.se

The following table summarizes the optimization of various benzamide-piperidine derivatives for different biological targets, highlighting the impact of specific structural modifications on their potency.

| Biological Target | Lead Compound/Scaffold | Structural Modifications | Impact on Potency/Selectivity | Reference |

|---|---|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Benzamide-piperidine derivative | Introduction of a tertiary alcohol at the 4-position of the piperidine ring. | Improved metabolic stability and favorable pharmacokinetic properties. | sci-hub.se |

| 5-HT4 Receptors | N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides | Introduction of a 4-aminobutyl substituent on the piperidine nitrogen. | Potent binding affinity (IC50: 6.47nM) and excellent colonic prokinetic activity. | nih.govwalshmedicalmedia.com |

| Ebola and Marburg Viruses | 4-(Aminomethyl)benzamides | Variations in the amide portion, aromatic region, and tertiary amine region. | Compounds identified with excellent activity against both viruses and improved selectivity. | nih.gov |

| Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | N-benzyl-piperidine derivatives based on Donepezil | Rational modifications to the chemical structure of Donepezil. | Derivative 4a showed potent inhibition of both AChE (IC50 2.08 µM) and BuChE (IC50 7.41 µM). | nih.gov |

These examples underscore the power of rational drug design in optimizing the therapeutic potential of this compound derivatives for a wide array of diseases.

Design of Next-Generation Benzamide-Piperidine Hybrid Compounds

Building upon the established utility of the benzamide-piperidine scaffold, a key strategy in modern drug discovery is the design of hybrid molecules. This approach involves the covalent linkage of two or more pharmacophores to create a single chemical entity with multiple pharmacological actions. The goal is to develop multi-target-directed ligands (MTDLs) that can address complex diseases, such as cancer and neurodegenerative disorders, which often involve multiple pathological pathways. mdpi.com

The this compound moiety frequently serves as a core component in the design of these next-generation hybrid compounds. For instance, researchers have designed and synthesized hybrids incorporating the N-benzylpiperidine motif with other pharmacologically active structures to create agents for Alzheimer's disease therapy. mdpi.comacs.org These hybrids aim to simultaneously target multiple aspects of the disease, such as inhibiting acetylcholinesterase and preventing the aggregation of amyloid-beta plaques. mdpi.com

Another innovative approach involves the hybridization of the benzamide-piperidine scaffold with other heterocyclic systems, such as 1,2,3-triazoles, to develop novel anti-infective agents. researchgate.net These hybrid compounds have demonstrated promising in vitro antibacterial and antifungal efficacy. researchgate.net The design of such molecules often leverages computational modeling to predict their interaction with multiple biological targets, thereby guiding their synthesis and optimization. The development of these sophisticated hybrid compounds represents a significant advancement in the field, moving beyond single-target agents to more holistic therapeutic strategies.

Conclusion and Future Research Trajectories

Summary of Key Research Advances and Contributions

Research into 4-(Piperidin-1-yl)benzamide and its derivatives has yielded significant contributions across several fields of medicinal chemistry. The core structure, featuring a benzamide (B126) group linked to a piperidine (B6355638) ring, has proven to be a versatile scaffold for developing therapeutic agents. mdpi.com Key advancements include the discovery of derivatives with potent anticancer, antiviral, and anti-inflammatory properties.

In oncology, derivatives of N-(piperidin-4-yl)benzamide have demonstrated notable antitumor activity. For instance, one derivative exhibited potent effects against HepG2 liver cancer cells, inducing cell cycle arrest through a p53/p21-dependent pathway. nih.gov This highlights the potential of this chemical class in developing new cancer therapies. smolecule.com Further studies have explored their role as activators of hypoxia-inducible factor 1 (HIF-1) pathways, which are crucial in cancer cell survival and proliferation. smolecule.comresearchgate.net

The antiviral applications of this compound derivatives have also been a significant area of research. researchgate.net Studies have shown that certain derivatives can inhibit viral entry, with activity reported against Ebola, Marburg, and influenza viruses. nih.gov This broad-spectrum potential underscores the importance of this scaffold in addressing emerging viral threats.

Furthermore, research has identified anti-inflammatory properties in derivatives of this compound. Some analogs have shown potential as inhibitors of cyclooxygenase (COX) enzymes, suggesting their utility in managing inflammation. smolecule.com The piperidine nucleus is a common feature in many pharmaceuticals, and its presence in this compound contributes to its diverse biological activities. mdpi.comresearchgate.netresearchgate.net

Identification of Remaining Challenges and Knowledge Gaps

Despite the promising research, several challenges and knowledge gaps remain. A primary challenge lies in optimizing the pharmacokinetic properties of these compounds. While many derivatives show high potency in vitro, their metabolic stability and oral bioavailability can be limiting factors for in vivo efficacy. vulcanchem.com For example, some triazole-containing derivatives are susceptible to cytochrome P450-mediated oxidation. vulcanchem.com

A comprehensive understanding of the structure-activity relationships (SAR) across different therapeutic targets is still evolving. While specific substitutions have been shown to enhance activity for certain targets, a more systematic exploration is needed to develop a predictive model for designing compounds with desired selectivity and potency. For instance, the introduction of halogen, carboxyl, nitro, or methyl groups on the benzamide ring has been shown to increase cytotoxicity in cancer cells, but the underlying mechanisms are not fully elucidated. smolecule.com